Senp1-IN-1
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Overview
Description
SENP1-IN-1 is a specific inhibitor of sentrin-specific protease 1 (SENP1), a protein involved in the deSUMOylation process. SENP1 plays a crucial role in various cellular processes, including apoptosis, angiogenesis, and transcription regulation. This compound has been developed to enhance tumor radiosensitivity and has shown potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
SENP1-IN-1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of intermediate compounds, followed by their conversion into the final product. The detailed synthetic route and reaction conditions can be found in patent CN110627860 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of raw materials, reaction monitoring, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
SENP1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
SENP1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the deSUMOylation process and its impact on various biochemical pathways.
Biology: Investigated for its role in regulating cellular processes such as apoptosis, angiogenesis, and transcription.
Medicine: Explored as a potential therapeutic agent for enhancing tumor radiosensitivity and treating cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SENP1 .
Mechanism of Action
SENP1-IN-1 exerts its effects by inhibiting the activity of sentrin-specific protease 1 (SENP1). SENP1 is involved in the deSUMOylation process, which regulates the attachment and removal of small ubiquitin-related modifier (SUMO) proteins from target proteins. By inhibiting SENP1, this compound disrupts the deSUMOylation process, leading to altered cellular functions and enhanced tumor radiosensitivity .
Comparison with Similar Compounds
Similar Compounds
ZINC85902334: A compound with strong interactions with SENP1 and high binding energy.
Resveratrol: A natural compound that has shown potential as a SENP1 inhibitor.
Uniqueness of SENP1-IN-1
This compound is unique due to its specific inhibition of SENP1 and its potential to enhance tumor radiosensitivity. Unlike other compounds, this compound has been extensively studied for its therapeutic applications in cancer treatment, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C35H58N2O4 |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-N-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethyl]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C35H58N2O4/c1-22-11-16-35(30(41)36-21-28(40)37(8)19-20-38)18-17-33(6)24(29(35)23(22)2)9-10-26-32(5)14-13-27(39)31(3,4)25(32)12-15-34(26,33)7/h9,22-23,25-27,29,38-39H,10-21H2,1-8H3,(H,36,41)/t22-,23+,25+,26-,27+,29+,32+,33-,34-,35+/m1/s1 |
InChI Key |
GYEWLVQWUVDKKH-SKHUFZRLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)N(C)CCO |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(C)CCO |
Origin of Product |
United States |
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